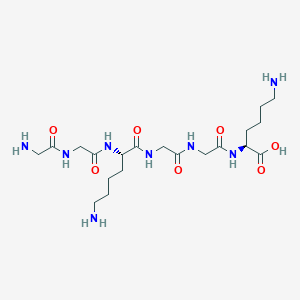![molecular formula C16H6ClF12OP B14217671 Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride CAS No. 820253-12-1](/img/structure/B14217671.png)
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride is a chemical compound with the molecular formula C16H6ClF12P. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly fluorinated. This compound is often used in various chemical reactions due to its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts are often used, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the activation of substrates and promoting the formation of desired products. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, increasing its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3,5-di(trifluoromethyl)phenyl)phosphine: Similar in structure but lacks the chloride group, making it less reactive in certain substitution reactions.
Chlorodiphenylphosphine: Contains phenyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
Uniqueness
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride is unique due to its high fluorine content and the presence of both phenyl and chloride groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations .
Propiedades
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]-chlorophosphoryl]-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12OP/c17-31(30,11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGINUVULWTMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50839509 |
Source


|
| Record name | Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50839509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820253-12-1 |
Source


|
| Record name | Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50839509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)


![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)

![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)


